molecular formula C18H19NO6 B3384094 4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid CAS No. 522624-56-2

4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid

Cat. No.: B3384094
CAS No.: 522624-56-2
M. Wt: 345.3 g/mol
InChI Key: MFNCHZRQDXJOAT-UHFFFAOYSA-N
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Description

4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is a synthetic benzoic acid derivative characterized by a 3-methoxybenzoic acid core substituted with a carbamoylmethoxy group at the 4-position, which is further linked to a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

4-[2-(4-ethoxyanilino)-2-oxoethoxy]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-3-24-14-7-5-13(6-8-14)19-17(20)11-25-15-9-4-12(18(21)22)10-16(15)23-2/h4-10H,3,11H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNCHZRQDXJOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165552
Record name Benzoic acid, 4-[2-[(4-ethoxyphenyl)amino]-2-oxoethoxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522624-56-2
Record name Benzoic acid, 4-[2-[(4-ethoxyphenyl)amino]-2-oxoethoxy]-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522624-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[2-[(4-ethoxyphenyl)amino]-2-oxoethoxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-ethoxyaniline with chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methoxybenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with six structurally related benzoic acid derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Weight Substituents Key Properties/Activities References
4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid 361.35 g/mol 4-(carbamoylmethoxy)-3-methoxy, 4-ethoxyphenyl Discontinued; potential cholinesterase inhibition (inferred from analogs)
4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid 330.29 g/mol 4-glucosyloxy-3-methoxy Isolated from natural sources; cholinesterase inhibitor
4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid (CAS 113457-32-2) 290.26 g/mol 4-(4-fluorobenzyloxy)-3-methoxy Enhanced lipophilicity (fluorine); pharmaceutical research interest
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 113457-37-7) 337.17 g/mol 4-(4-bromobenzyloxy)-3-methoxy High density (1.486 g/cm³); pKa 4.29; irritant class
3,5-Dihydroxy-4-methoxybenzoic acid 184.15 g/mol 3,5-dihydroxy-4-methoxy Potent catechol-O-methyltransferase (COMT) inhibitor; noncompetitive inhibition
4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid 242.27 g/mol Biphenyl system with 4'-methoxy and 3-carboxylic acid Rigid aromatic structure; potential for π-π interactions in drug binding
4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid 345.30 g/mol 4-(carbamoylmethoxy)-3-methoxy, 4-fluorophenyl Higher lipophilicity vs. ethoxy analog; commercial availability

Biological Activity

4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H18N2O5, with a molecular weight of approximately 318.34 g/mol. It features a methoxy group and an ethoxyphenyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Interaction : Similar to other methoxybenzoic acid derivatives, this compound may interact with tubulin, inhibiting polymerization. This action can lead to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .
  • Enzyme Modulation : The carbamoyl group can form hydrogen bonds with amino acids in active sites of enzymes, potentially modulating their activity and influencing metabolic pathways.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies on similar methoxybenzoyl compounds revealed their ability to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines .

Antioxidant Properties

Preliminary studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and could have implications in cancer therapy and neuroprotection.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of methoxybenzoic acids showed potent cytotoxicity against multiple cancer cell lines, including prostate (PC-3) and melanoma (A375) cells. These compounds were effective at subnanomolar concentrations, indicating strong potential for therapeutic use .
  • In Vivo Efficacy : In vivo studies using xenograft models showed that treatment with related compounds resulted in significant tumor reduction without noticeable neurotoxicity. This suggests a favorable safety profile for further development .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological Activity
4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acidFluorophenylStrong anticancer activity via tubulin inhibition
4-{[(4-Chlorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acidChlorophenylModerate cytotoxicity against cancer cells
4-{[(4-Methylphenyl)carbamoyl]methoxy}-3-methoxybenzoic acidN/ALess potent than fluorinated derivatives

Q & A

Q. What techniques study enzyme inhibition mechanisms at the molecular level?

  • Methodological Answer :
  • Kinetic assays : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, kₒff) between the compound and target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid
Reactant of Route 2
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4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.